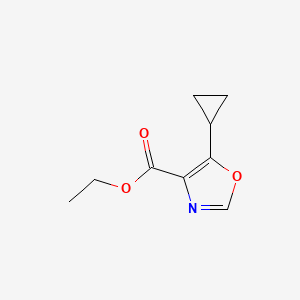

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Description

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate (CAS: 73252-24-1) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a cyclopropyl group at position 5 and an ethyl ester moiety at position 3. Its molecular formula is C₉H₁₁NO₃ (molecular weight: 181.19 g/mol), and it is utilized as a key building block in medicinal chemistry and agrochemical research due to the cyclopropyl group’s bioisosteric properties and the oxazole ring’s metabolic stability . The compound’s SMILES representation is CCOC(=O)c1c(ocn1)C2CC2, and it is stored at 2–8°C to maintain stability .

Properties

IUPAC Name |

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-12-9(11)7-8(6-3-4-6)13-5-10-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBACWXOVOFWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 165.19 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities, and a cyclopropyl group that enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole moiety can modulate the activity of various enzymes and receptors, leading to significant biological effects. The cyclopropyl group may enhance the compound's binding affinity and specificity for these targets .

Key Mechanisms:

- Enzyme Interaction : The compound interacts with oxidoreductases and other enzymes, influencing their catalytic activity.

- Cell Signaling Modulation : It has been shown to affect cell signaling pathways involving reactive oxygen species (ROS), which play a critical role in cellular metabolism and gene expression.

- Induction of Apoptosis : this compound has demonstrated the ability to induce apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially useful in treating inflammatory diseases. |

| Antimicrobial | Shows promise against various bacterial strains. |

Case Studies

- Cancer Research : In vitro studies have shown that this compound significantly reduces viability in breast cancer cell lines by inducing apoptosis through ROS modulation .

- Inflammatory Diseases : The compound has been evaluated in models of dermal inflammation and colitis, demonstrating efficacy in reducing inflammation markers and improving clinical outcomes .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclopropyl-containing precursors with oxazole derivatives. This synthetic pathway allows for the production of various analogs with potentially enhanced biological activities.

Future Directions

Given its promising biological profile, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Potential Drug Development : Exploring its application as a lead compound in drug discovery programs targeting cancer and inflammatory diseases.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that compounds containing oxazole rings, including ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate, exhibit diverse biological activities such as antimicrobial properties. Studies have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

2. Anticancer Properties

The unique structural features of this compound may enhance its interaction with biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit specific enzymes or receptors associated with cancer progression, making it a candidate for further pharmacological exploration .

3. Drug Design and Discovery

Due to its biological activity, this compound serves as a valuable scaffold for the design of new drugs. Its derivatives can be synthesized to enhance efficacy and selectivity against targeted diseases .

Synthetic Applications

This compound can be utilized as an intermediate in organic synthesis. The following methods illustrate its versatility:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common bacterial pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Mechanisms

In vitro studies published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Regioisomers

Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate (CAS: 1060816-03-6)

- Molecular Formula: C₉H₁₁NO₃ (identical to the target compound).

- Key Difference : The cyclopropyl group is located at position 2 instead of position 4.

- For example, steric hindrance at position 2 might reduce accessibility for nucleophilic attack compared to position 5 .

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate (CAS: 2060062-22-6)

- Molecular Formula : C₉H₁₂N₂O₃ (MW: 196.21 g/mol).

- Key Difference: An amino group (-NH₂) replaces the hydrogen at position 2.

- Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification makes the compound a versatile intermediate for synthesizing amides or ureas via nucleophilic substitution .

Functional Group Variations

Ethyl 5-oxo-3-phenyl-2H-1,2-oxazole-4-carboxylate (CAS: 46796-31-0)

- Molecular Formula: C₁₂H₁₁NO₄ (MW: 233.22 g/mol).

- Key Differences :

- The oxazole ring is replaced with a 1,2-oxazole (isoxazole) system.

- A phenyl group at position 3 and an oxo group at position 5 are present.

- Impact : The 1,2-oxazole core reduces aromatic stability compared to 1,3-oxazole. The phenyl group increases lipophilicity (LogP: 1.81), favoring membrane permeability in drug design .

Ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate (CAS: 885274-55-5)

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|

| Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate | 181.19 | N/A | N/A | Cyclopropyl (C5), ester (C4) |

| Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate | 181.19 | N/A | N/A | Cyclopropyl (C2), ester (C4) |

| Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate | 196.21 | N/A | 72.3 | Amino (C2), cyclopropyl (C4) |

| Ethyl 5-oxo-3-phenyl-1,2-oxazole-4-carboxylate | 233.22 | 1.81 | 72.3 | Phenyl (C3), oxo (C5) |

Notes:

- PSA (Polar Surface Area): Higher PSA values (e.g., 72.3 Ų in amino-substituted analogs) correlate with improved aqueous solubility .

- LogP : Data gaps for cyclopropyl-substituted oxazoles highlight a need for further experimental characterization.

Preparation Methods

Cyclization Strategies for Oxazole Core Assembly

The oxazole ring is typically constructed via cyclization of precursors such as α-hydroxy ketones or thioamides. For example, Panek’s synthesis of oxazole derivatives employed phosgene and ammonium hydroxide to cyclize hydroxy ketone intermediates, achieving an 85% yield for the oxazole product. Adapting this approach, cyclopropane-containing α-hydroxy ketones could serve as precursors for Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate. Cyclization under acidic or basic conditions facilitates ring closure, with the ester group introduced either pre- or post-cyclization.

Cyclopropane Ring Installation

Halogenation and Cross-Coupling Approaches

Bromination and Iodination of Oxazole Intermediates

Electrophilic halogenation is a critical step for subsequent functionalization. Ethyl oxazole-5-carboxylate undergoes regioselective bromination at position 4 under cryogenic conditions:

| Reaction Conditions | Yield | Reagents |

|---|---|---|

| LiHMDS, Br₂, THF/DMF, -78°C, 4h | 30% | [118994-89-1] |

| LiHMDS, Br₂, THF/DMPU, -78°C, 45min | 11% | [118994-89-1] |

| LiHMDS, I₂, THF, -78°C to RT | 82% | [118994-89-1] |

These halogenated intermediates serve as substrates for cross-coupling reactions. For example, Suzuki-Miyaura coupling with cyclopropylboronic acid could install the cyclopropane moiety, though experimental data for this specific reaction are lacking in the provided sources.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated couplings have been employed to functionalize oxazole derivatives. In one protocol, ethyl oxazole-5-carboxylate underwent coupling with methyl 6-bromonicotinate using Pd(OAc)₂ and tri-tert-butylphosphonium tetrafluoroborate, yielding biphenyl-oxazole hybrids in 29% yield. Adapting this method, cyclopropane-containing aryl halides could replace nicotinate derivatives to introduce the cyclopropyl group.

Esterification and Carboxylate Manipulation

Direct Esterification of Oxazole Carboxylic Acids

The ethyl ester group is introduced via esterification of the corresponding carboxylic acid. Saponification of ethyl oxazole-5-carboxylate with lithium hydroxide monohydrate (87.5% yield) generates the free acid, which can be re-esterified with ethanol under acidic conditions. For this compound, this step would follow cyclopropane installation to avoid side reactions.

In Situ Esterification During Cyclization

Alternatively, esterification can occur concurrently with oxazole ring formation. Using ethyl cyanoacetate as a precursor in cyclocondensation reactions streamlines the synthesis, though this approach risks reduced regioselectivity.

Multi-Step Industrial Synthesis

Industrial production likely involves sequential halogenation, cross-coupling, and esterification steps. A hypothetical workflow includes:

-

Oxazole ring formation via cyclization of cyclopropane-containing precursors.

-

Regioselective bromination at position 5 (if directing groups permit).

-

Cyclopropane introduction via Suzuki coupling or nucleophilic displacement.

-

Esterification to install the ethyl carboxylate group.

Optimization of each step is critical, as demonstrated by the 29% yield in palladium-catalyzed couplings .

Q & A

Q. What are the common synthetic routes for Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of oxazole derivatives often involves cyclization or coupling reactions. For this compound, two primary approaches are:

- Route 1 : Suzuki-Miyaura coupling between ethyl 5-bromo-1,3-oxazole-4-carboxylate and cyclopropylboronic acid. This method, adapted from similar oxazole syntheses, typically uses Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like THF/water under reflux (80–90°C). Yields can reach ~85% with optimized stoichiometry .

- Route 2 : Cyclopropane incorporation via a [2+2] cycloaddition or cyclopropanation of preformed oxazole intermediates. For example, reacting ethyl 5-vinyl-1,3-oxazole-4-carboxylate with diazomethane derivatives under photolytic conditions .

Q. Optimization Tips :

- Use anhydrous conditions for moisture-sensitive intermediates (e.g., boronic acids).

- Monitor reaction progress via TLC or LC-MS to avoid over-reaction.

- Purify via silica gel chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H NMR : Expect signals for the cyclopropyl group (e.g., δ 0.8–1.2 ppm for CH₂ and δ 1.5–2.0 ppm for CH), oxazole ring protons (δ 7.5–8.5 ppm), and the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .

- ¹³C NMR : Key peaks include the ester carbonyl (δ 165–170 ppm), oxazole carbons (δ 140–160 ppm), and cyclopropyl carbons (δ 10–20 ppm) .

- IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and C-O (oxazole, ~1250 cm⁻¹) .

- MS (EI) : Molecular ion [M⁺] at m/z corresponding to C₉H₁₁NO₃ (calc. 181.07) and fragmentation patterns (e.g., loss of CO₂Et group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data when testing this compound in different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables. Recommended strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out false positives/negatives.

- Solubility Checks : Use DMSO or surfactants (e.g., Tween-80) to ensure compound solubility in aqueous buffers.

- Control Experiments : Test for off-target effects (e.g., enzyme inhibition assays with unrelated targets) .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays).

Q. What strategies are recommended for incorporating the cyclopropyl group into the oxazole ring during synthesis, and how do these approaches affect reaction stereochemistry or regioselectivity?

- Methodological Answer : Cyclopropane introduction can occur via:

- Direct Coupling : Using cyclopropylboronic acids in cross-couplings (e.g., Suzuki). Regioselectivity is controlled by the oxazole’s electronic profile, favoring substitution at the 5-position. No stereochemical issues arise here .

- Cyclopropanation : Treating vinyl-oxazole precursors with CH₂N₂ or Simmons-Smith reagents. This may produce stereoisomers; chiral catalysts (e.g., Rh₂(OAc)₄) or chiral auxiliaries can enforce enantioselectivity .

Q. Key Considerations :

- Steric hindrance from the cyclopropyl group may slow subsequent reactions (e.g., ester hydrolysis).

- Regioselectivity in electrophilic substitutions (e.g., nitration) is influenced by the electron-withdrawing ester group at C4.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.